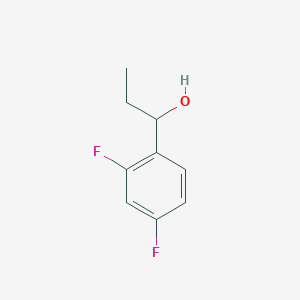

1-(2,4-Difluorophenyl)propan-1-ol

描述

1-(2,4-Difluorophenyl)propan-1-ol is a fluorinated aromatic alcohol with the molecular formula C₉H₉F₂O and a molecular weight of 174.17 g/mol. The compound features a propanol chain attached to a 2,4-difluorophenyl group, which enhances its lipophilicity and electronic properties. Such fluorinated alcohols are often utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to the fluorine atoms' ability to modulate reactivity, metabolic stability, and binding affinity .

属性

IUPAC Name |

1-(2,4-difluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5,9,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJKITUOKIDLEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

1-(2,4-Difluorophenyl)propan-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of 1-(2,4-difluorophenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods

Industrial production of 1-(2,4-difluorophenyl)propan-1-ol may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. Additionally, catalytic hydrogenation using a palladium or platinum catalyst can be employed for large-scale production .

化学反应分析

Types of Reactions

1-(2,4-Difluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 1-(2,4-difluorophenyl)propan-1-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: Further reduction can yield 1-(2,4-difluorophenyl)propan-1-amine.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: 1-(2,4-Difluorophenyl)propan-1-one

Reduction: 1-(2,4-Difluorophenyl)propan-1-amine

Substitution: Various substituted phenylpropanol derivatives.

科学研究应用

1-(2,4-Difluorophenyl)propan-1-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the development of antifungal and antibacterial agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(2,4-difluorophenyl)propan-1-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, leading to therapeutic effects. For example, similar compounds have been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the synthesis of essential biomolecules .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol

- Molecular Formula : C₁₀H₉F₂N₃O

- Key Features: Ethanol backbone with a triazole substituent.

- The hydroxyl and triazole groups increase hydrogen-bonding capacity, influencing solubility and biological interactions .

1-(4-Fluorophenyl)-2-methyl-propan-2-ol

- Molecular Formula : C₁₀H₁₃FO

- Key Features: Propanol chain with a geminal methyl group and a para-fluorophenyl ring.

- Properties: Reduced steric hindrance compared to 2,4-difluorophenyl derivatives.

1-(2,4-Difluorophenyl)pyrrolidine

- Molecular Formula : C₁₀H₁₁F₂N

- Key Features: Pyrrolidine ring replaces the propanol chain.

- Properties : The amine group introduces basicity, enabling salt formation. Pyrrolidine’s rigidity may enhance binding in receptor-targeted drug design .

1-(2,4-Difluorophenyl)ethanone

Physicochemical Properties

| Property | 1-(2,4-Difluorophenyl)propan-1-ol | 1-(2,4-Difluorophenyl)ethanone | 1-(4-Fluorophenyl)-2-methyl-propan-2-ol |

|---|---|---|---|

| Molecular Weight | 174.17 g/mol | 156.13 g/mol | 168.21 g/mol |

| Boiling Point | Not reported | 80–81°C (25 Torr) | Not reported |

| Functional Groups | Alcohol, difluorophenyl | Ketone, difluorophenyl | Alcohol, methyl, fluorophenyl |

| Polarity | High (due to -OH) | Moderate | Moderate |

生物活性

1-(2,4-Difluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10F2O. This compound has garnered attention for its potential biological activities, particularly in antifungal applications. It acts primarily as an inhibitor of fungal cytochrome P450 enzymes, specifically targeting the lanosterol 14α-demethylase (CYP51), which plays a crucial role in ergosterol biosynthesis in fungi.

The primary action of 1-(2,4-Difluorophenyl)propan-1-ol is through the inhibition of the CYP51 enzyme. This inhibition disrupts the ergosterol biosynthesis pathway, leading to compromised fungal cell membrane integrity. The detailed mechanism can be summarized as follows:

- Target Enzyme : CYP51 (lanosterol 14α-demethylase)

- Mode of Action : Inhibition of ergosterol biosynthesis

- Result : Disruption of fungal cell membrane

1-(2,4-Difluorophenyl)propan-1-ol can be synthesized through various methods, including:

- Reduction of 1-(2,4-difluorophenyl)propan-1-one using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Catalytic Hydrogenation using palladium or platinum catalysts for industrial scale production.

Table 1: Summary of Synthesis Methods

| Method | Description |

|---|---|

| Reduction | NaBH4 or LiAlH4 in THF or ethanol |

| Catalytic Hydrogenation | Using palladium or platinum catalysts |

Biological Activity and Research Findings

Recent studies have explored the biological activity of 1-(2,4-Difluorophenyl)propan-1-ol, particularly its antifungal properties. The compound has shown promising results against various fungal strains through its mechanism of action.

Case Studies

- Antifungal Efficacy : In vitro studies demonstrated that 1-(2,4-Difluorophenyl)propan-1-ol effectively inhibited the growth of Candida albicans and Aspergillus niger with IC50 values indicating significant potency.

- Comparative Analysis : A comparative study with other azole compounds revealed that 1-(2,4-Difluorophenyl)propan-1-ol exhibited superior antifungal activity against resistant strains.

Research Applications

The compound is not only significant in antifungal research but also has potential applications in:

- Medicinal Chemistry : As a lead compound for developing novel antifungal agents.

- Biochemical Research : Investigating enzyme interactions and metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。